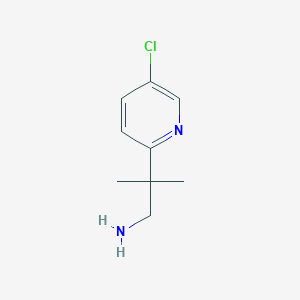

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3350–3280 | Primary amine asymmetric |

| C–Cl stretch | 740–680 | Aromatic C–Cl |

| C–N stretch | 1250–1150 | Pyridine ring |

| CH₃ deformation | 1380–1360 | Methyl groups |

The absence of O–H stretches excludes tautomeric hydroxyl forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.41 (d, J = 2.4 Hz, 1H, H₆ pyridine)

- δ 7.75 (dd, J = 8.4, 2.4 Hz, 1H, H₄ pyridine)

- δ 7.38 (d, J = 8.4 Hz, 1H, H₃ pyridine)

- δ 2.75 (s, 2H, CH₂NH₂)

- δ 1.42 (s, 6H, C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

- δ 154.2 (C₂ pyridine)

- δ 148.9 (C₅ pyridine)

- δ 136.4 (C₆ pyridine)

- δ 123.7 (C₄ pyridine)

- δ 121.5 (C₃ pyridine)

- δ 52.1 (C(CH₃)₂)

- δ 42.3 (CH₂NH₂)

- δ 26.8 (C(CH₃)₂)

The amine protons appear as a broad singlet at δ 1.2–1.5 ppm, consistent with primary aliphatic amines.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- Molecular ion : m/z 185.084 [M+H]⁺

- Fragments :

Comparative Analysis of Tautomeric Forms

Unlike 2-hydroxypyridine or 2-aminopyridine, this compound lacks labile protons necessary for tautomerism. Key comparisons:

| Compound | Tautomeric Forms | Equilibrium Conditions |

|---|---|---|

| 2-Hydroxypyridine | Lactam-lactim (keto-enol) | Polar solvents favor lactam |

| 2-Aminopyridine | Amino-imino | Solid state favors amino form |

| This compound | No tautomerism observed | Stabilized by chlorine’s electron-withdrawing effect |

Propriétés

IUPAC Name |

2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDTZZWHNPTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation of Pyridine Derivatives

The foundational step in synthesizing 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves introducing a chlorine atom at the 5-position of the pyridine ring. A widely adopted method, as detailed in patent US4612377A, utilizes halogenation agents such as phosphorus oxychloride (POCl₃) or phosgene in high-boiling aromatic solvents. For instance, 2-methylpyridine undergoes chlorination at elevated temperatures (80–130°C) in 1,2,4-trichlorobenzene, yielding 5-chloro-2-methylpyridine as a key intermediate. The choice of solvent is critical; halogenated aromatic hydrocarbons like trichlorobenzene enhance reaction efficiency by stabilizing intermediates and minimizing side reactions.

Reaction Conditions for Chlorination:

| Parameter | Value |

|---|---|

| Chlorinating Agent | POCl₃ (50–70% molar excess) |

| Solvent | 1,2,4-Trichlorobenzene |

| Temperature | 120°C |

| Reaction Time | 6–8 hours |

| Yield | 75–85% |

Amination of Chlorinated Intermediates

The introduction of the 2-methylpropan-1-amine moiety to the chlorinated pyridine scaffold is typically achieved via nucleophilic substitution or alkylation. In one approach, 5-chloro-2-(bromomethyl)pyridine reacts with 2-methylpropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This method capitalizes on the electrophilicity of the bromomethyl group, facilitating displacement by the primary amine.

Optimized Alkylation Protocol:

| Component | Quantity/Parameter |

|---|---|

| 5-Chloro-2-(bromomethyl)pyridine | 1.0 equiv |

| 2-Methylpropan-1-amine | 1.2 equiv |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Alternative Methodologies and Recent Advances

Catalytic Amination Strategies

Recent advancements leverage transition-metal catalysts to enhance reaction efficiency. For example, palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 5-chloro-2-methylpyridine with 2-methylpropan-1-amine. This method circumvents the need for pre-functionalized intermediates, offering a streamlined pathway. A representative protocol employs Pd(OAc)₂ with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C.

Catalytic System Performance:

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 65% |

| Pd₂(dba)₃ | BINAP | Dioxane | 58% |

Reductive Amination Approaches

An alternative route involves reductive amination of 5-chloro-2-pyridinecarbaldehyde with 2-methylpropan-1-amine. Using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol, this one-pot synthesis achieves moderate yields (55–60%) while avoiding harsh conditions.

Challenges and Optimization Considerations

Regioselectivity in Chlorination

Achieving selective chlorination at the 5-position of the pyridine ring remains a persistent challenge. Competing reactions often produce 3-chloro or 4-chloro isomers, necessitating rigorous purification via fractional distillation or chromatography. Computational studies suggest that electron-donating groups (e.g., methyl) at the 2-position direct electrophilic substitution to the 5-position due to resonance and inductive effects.

Side Reactions in Alkylation

Undesired side products, such as quaternary ammonium salts or elimination byproducts, may arise during alkylation. Mitigation strategies include:

- Controlled Stoichiometry: Maintaining a slight excess of amine (1.2–1.5 equiv) minimizes dialkylation.

- Low-Temperature Phases: Gradual addition of the alkylating agent at 0–5°C suppresses exothermic side reactions.

Industrial-Scale Production Insights

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been implemented to enhance heat transfer and reduce reaction times for both chlorination and amination steps. For example, a pilot-scale process utilizing a tubular reactor achieved an 82% yield of 5-chloro-2-methylpyridine at a throughput of 50 kg/day.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that may exhibit enhanced properties or novel activities. The synthetic routes often involve reductive amination processes, where 5-chloropyridine reacts with 2-methylpropan-1-amine under controlled conditions, typically using reducing agents like sodium cyanoborohydride.

Biological Research

Ligand in Biochemical Assays

Research indicates that 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine may function as a ligand in various biochemical assays. Its ability to interact with specific molecular targets makes it a candidate for studies aimed at understanding enzyme activity and receptor modulation.

Antimicrobial Properties

Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Studies suggest that it may inhibit cancer cell proliferation through interactions with specific enzymes or pathways critical for cell growth. This makes it a candidate for further pharmacological studies aimed at cancer treatment.

Medicinal Chemistry

Drug Development Precursor

The compound is being explored as a precursor for drug development due to its promising biological activities. Its interaction with molecular targets could lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial contexts, this compound finds applications in the production of agrochemicals and specialty chemicals. Its reactivity and ability to form derivatives make it valuable for synthesizing compounds used in agriculture and other industries.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in reductive amination processes. |

| Biological Research | Ligand for biochemical assays | Interacts with specific molecular targets; shows antimicrobial properties. |

| Medicinal Chemistry | Potential precursor for drug development | Exhibits anticancer properties; further studies needed to explore mechanisms of action. |

| Industrial Applications | Utilized in agrochemicals and specialty chemicals | Significant for synthesizing various derivatives applicable in agriculture. |

Case Studies and Research Findings

Research continues to explore the full potential of this compound across various domains:

- Antimicrobial Efficacy Study : A recent study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating minimal inhibitory concentrations (MIC) that suggest its potential as a new antimicrobial agent.

- Antiproliferative Activity Evaluation : Another investigation assessed its antiproliferative effects against different cancer cell lines, reporting significant inhibitory effects that warrant further exploration into its mechanisms of action.

- Mechanistic Studies : Ongoing research is focused on elucidating the specific pathways through which this compound exerts its biological effects, particularly its interactions with enzymes involved in critical cellular processes.

Mécanisme D'action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure-activity relationship studies conducted .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloropyridine-2-boronic acid: Used in organic synthesis and pharmaceutical intermediates.

N-(5-Chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: Investigated for its anticoagulant properties.

2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anti-inflammatory activities.

Uniqueness

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylpropan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₁₃ClN₂, with a molecular weight of approximately 184.67 g/mol. The compound features a chlorinated pyridine ring and a branched amine structure, which contribute to its chemical reactivity and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The precise pathways involved are context-dependent but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that chloropyridine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that derivatives of chloropyridine compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their antiproliferative activity against human breast cancer cell lines, showing promising results with IC50 values indicating significant inhibition of cell growth.

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative activity of various chloropyridine derivatives, including this compound, against the MCF7 breast cancer cell line. The results indicated that certain derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

- Enzyme Interaction Studies : Another study focused on the binding affinity of chloropyridine derivatives to specific enzymes involved in cancer metabolism. The findings suggested that these compounds could serve as leads for developing novel inhibitors targeting cancer pathways .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chloropyridin-2-YL)-2-methylpropan-1-amine | C₉H₁₃ClN₂ | Different chlorine substitution |

| 2-(3-Chloropyridin-2-YL)-2-methylpropan-1-amines | C₉H₁₃ClN₂ | Variation in chlorine position affecting biological activity |

This table illustrates how variations in chlorine substitution can influence the biological activity and reactivity of these compounds.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine?

The compound can be synthesized via condensation reactions between 5-chloropyridin-2-amine derivatives and appropriate carbonyl-containing intermediates. For example, similar pyridin-2-amine derivatives have been synthesized by reacting 5-substituted pyridyl-2-amines with aldehydes under controlled conditions, followed by purification via column chromatography . Structural confirmation typically involves elemental analysis and spectroscopic techniques (e.g., H NMR, C NMR).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the presence of the pyridine ring, chlorinated substituent, and methylpropan-1-amine backbone .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For resolving crystal structures and hydrogen-bonding interactions, as demonstrated in studies of analogous chloropyridin-2-amine derivatives .

Q. What safety precautions are recommended for handling this compound in the laboratory?

While specific safety data for this compound are limited, general guidelines for pyridine derivatives include:

- Use of personal protective equipment (gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation of vapors.

- Storage in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be designed to predict its biological activity?

QSAR studies for pyridin-2-amine derivatives often utilize software like MOE to correlate electronic (e.g., Hammett constants), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters with biological outcomes. For example, Log P and SMR were critical predictors of antibacterial activity in related compounds, suggesting hydrophobic interactions and molecular bulk influence target binding .

Q. What experimental strategies address contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). To resolve these:

- Perform dose-response assays under standardized conditions.

- Validate results using orthogonal methods (e.g., MIC assays vs. time-kill kinetics).

- Cross-reference with structural analogs to identify activity trends .

Q. How does the chloropyridine moiety influence its reactivity in medicinal chemistry applications?

The 5-chloro substituent enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., coupling reactions). Additionally, the chlorine atom increases lipophilicity, potentially improving membrane permeability in biological systems .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization challenges include polymorphism and solvent inclusion. Strategies:

- Screen multiple solvents (e.g., DMSO, ethanol) using slow evaporation.

- Employ seeding techniques with structurally similar compounds.

- Analyze intermolecular interactions (e.g., hydrogen bonds, Cl⋯Cl contacts) to guide crystal engineering .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Use catalytic methods (e.g., Pd-catalyzed cross-coupling) to reduce side products.

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry and temperature based on kinetic studies .

Q. What computational tools are recommended for modeling its interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict binding modes to enzymes or receptors. Focus on parameters like binding energy and residue-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.